1-(3-butoxybenzoyl)-4-(4-nitrophenyl)piperazine
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Overview
Description
1-(3-butoxybenzoyl)-4-(4-nitrophenyl)piperazine is an organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a butoxybenzoyl group and a nitrophenyl group attached to a piperazine ring. Piperazine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-butoxybenzoyl)-4-(4-nitrophenyl)piperazine typically involves the reaction of 3-butoxybenzoyl chloride with 4-(4-nitrophenyl)piperazine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
1-(3-butoxybenzoyl)-4-(4-nitrophenyl)piperazine can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The butoxy group can be substituted with other alkoxy groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).
Substitution: Alkyl halides (R-X) in the presence of a base like sodium hydride (NaH).
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of new alkoxy derivatives.
Scientific Research Applications
1-(3-butoxybenzoyl)-4-(4-nitrophenyl)piperazine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical intermediate.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(3-butoxybenzoyl)-4-(4-nitrophenyl)piperazine involves its interaction with specific molecular targets. The nitrophenyl group can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The piperazine ring can enhance the compound’s binding affinity and selectivity towards its targets. The exact molecular targets and pathways involved depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
1-(3-butoxybenzoyl)-4-(4-aminophenyl)piperazine: Similar structure but with an amino group instead of a nitro group.
1-(3-methoxybenzoyl)-4-(4-nitrophenyl)piperazine: Similar structure but with a methoxy group instead of a butoxy group.
1-(3-butoxybenzoyl)-4-(4-chlorophenyl)piperazine: Similar structure but with a chloro group instead of a nitro group.
Uniqueness
1-(3-butoxybenzoyl)-4-(4-nitrophenyl)piperazine is unique due to the presence of both a butoxybenzoyl group and a nitrophenyl group, which confer distinct chemical and biological properties
Properties
IUPAC Name |
(3-butoxyphenyl)-[4-(4-nitrophenyl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O4/c1-2-3-15-28-20-6-4-5-17(16-20)21(25)23-13-11-22(12-14-23)18-7-9-19(10-8-18)24(26)27/h4-10,16H,2-3,11-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXHVBTKOXSBQNS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=CC(=C1)C(=O)N2CCN(CC2)C3=CC=C(C=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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